4,4-dichlorobutanoic acid

Catalog No.
S6898865
CAS No.
151675-58-0
M.F
C4H6Cl2O2
M. Wt
156.99 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4-dichlorobutanoic acid

CAS Number

151675-58-0

Product Name

4,4-dichlorobutanoic acid

IUPAC Name

4,4-dichlorobutanoic acid

Molecular Formula

C4H6Cl2O2

Molecular Weight

156.99 g/mol

InChI

InChI=1S/C4H6Cl2O2/c5-3(6)1-2-4(7)8/h3H,1-2H2,(H,7,8)

InChI Key

YRXKPSUSWQDWDH-UHFFFAOYSA-N

SMILES

C(CC(=O)O)C(Cl)Cl

Canonical SMILES

C(CC(=O)O)C(Cl)Cl

4,4-Dichlorobutanoic acid is an organic compound with the molecular formula C4H6Cl2O2C_4H_6Cl_2O_2. It features two chlorine atoms attached to the fourth carbon of a butanoic acid backbone, contributing to its unique properties. This compound is a colorless liquid or solid depending on temperature and exhibits moderate solubility in water. The presence of chlorine atoms increases its acidity compared to non-chlorinated butanoic acids, making it an interesting subject for chemical and biological studies .

Typical of carboxylic acids:

  • Esterification: Reacts with alcohols to form esters in the presence of an acid catalyst.
  • Decarboxylation: Under certain conditions, it can lose carbon dioxide, leading to the formation of chlorinated hydrocarbons.
  • Reduction: Can be reduced to form corresponding alcohols or aldehydes using reducing agents like lithium aluminum hydride.

These reactions highlight its potential utility in organic synthesis and industrial applications .

Several methods for synthesizing 4,4-dichlorobutanoic acid have been reported:

  • Halogenation of Butanoic Acid: Direct chlorination of butanoic acid using chlorine gas under UV light can yield 4,4-dichlorobutanoic acid.
  • Rearrangement Reactions: Starting from simpler chlorinated butanoic acids through rearrangement or substitution reactions can also produce this compound.
  • Grignard Reaction: Utilizing Grignard reagents with chlorinated carbon sources can lead to the formation of 4,4-dichlorobutanoic acid through controlled synthesis pathways .

4,4-Dichlorobutanoic acid finds applications in various fields:

  • Agriculture: Used as a pesticide due to its antimicrobial properties.
  • Chemical Synthesis: Serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Research: Utilized in biochemical studies to explore enzyme interactions and metabolic pathways.

Its unique structure allows it to function effectively as a building block in organic chemistry .

Interaction studies involving 4,4-dichlorobutanoic acid focus on its behavior in biological systems and chemical environments. Research indicates that it may interact with specific enzymes and receptors due to its structural characteristics. These interactions can influence metabolic processes and potentially lead to therapeutic applications or toxicological concerns. Further research is needed to fully understand these interactions and their implications for health and safety .

Several compounds share structural similarities with 4,4-dichlorobutanoic acid. Here are a few notable examples:

Compound NameMolecular FormulaKey Characteristics
2,2-Dichlorobutanoic AcidC₄H₆Cl₂O₂Stronger acidity due to chlorine positioning; more stable
3,3-Dichlorobutanoic AcidC₄H₆Cl₂O₂Similar reactivity; different biological activity profile
2,3-Dichlorobutanoic AcidC₄H₆Cl₂O₂Exhibits different solubility characteristics; less studied

Uniqueness of 4,4-Dichlorobutanoic Acid

The uniqueness of 4,4-dichlorobutanoic acid lies in its specific position of chlorine substitution which influences its acidity and reactivity compared to other dichlorobutanoic acids. This positional isomerism affects not only chemical behavior but also biological interactions, making it a distinct subject for further research .

XLogP3

1.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

155.9744848 g/mol

Monoisotopic Mass

155.9744848 g/mol

Heavy Atom Count

8

Dates

Modify: 2024-04-14

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